molecular formula C18H20N4O4S B2525020 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol CAS No. 1251692-99-5

2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol

Cat. No.: B2525020
CAS No.: 1251692-99-5
M. Wt: 388.44
InChI Key: PABNUUYMDCOYPM-UHFFFAOYSA-N
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Description

The compound 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol is a pyrimidine-oxadiazole hybrid with a molecular formula of C₂₂H₂₄N₄O₄S and a molecular weight of 452.51 g/mol. Its structure comprises:

  • A pyrimidin-4-ol core substituted with 5-ethyl and 6-methyl groups.
  • A sulfanyl (-S-) linker connecting the pyrimidine to a 1,2,4-oxadiazole ring.
  • The oxadiazole ring is further substituted with a 2,3-dimethoxyphenyl group.
  • Hydrogen-bonding capacity from the hydroxyl (-OH) and oxadiazole nitrogen atoms.
  • Enhanced lipophilicity from ethyl/methyl groups, favoring membrane permeability.
  • The 2,3-dimethoxy substituent on the phenyl ring, which may improve solubility or receptor interactions .

Properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-5-11-10(2)19-18(21-17(11)23)27-9-14-20-16(22-26-14)12-7-6-8-13(24-3)15(12)25-4/h6-8H,5,9H2,1-4H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABNUUYMDCOYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the dimethoxyphenyl group. The final steps involve the formation of the pyrimidin-4-ol ring and the attachment of the sulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the dimethoxyphenyl ring .

Scientific Research Applications

2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Biological Activity

The compound 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol is a complex organic molecule that belongs to the class of oxadiazoles and pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest various interactions with biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N4O3SC_{17}H_{20}N_4O_3S, with a molecular weight of approximately 364.43 g/mol. The structure includes a pyrimidine ring, an oxadiazole moiety, and a dimethoxyphenyl group, which contribute to its biological activity.

Property Value
Molecular FormulaC17H20N4O3SC_{17}H_{20}N_4O_3S
Molecular Weight364.43 g/mol
Key Functional GroupsOxadiazole, Pyrimidine

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown effectiveness against various cancer cell lines. A study demonstrated that related oxadiazole compounds had IC50 values ranging from 1.14 µM to 9.27 µM against human tumor cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well-documented. The presence of the dimethoxyphenyl group enhances the interaction with microbial targets, leading to increased efficacy against bacteria and fungi . For example, compounds similar to the one have shown promising results against drug-resistant strains of bacteria.

Anti-inflammatory Effects

Inflammation-related diseases can also be targeted by this compound class. Studies have indicated that oxadiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process . This inhibition can lead to reduced inflammation and pain relief.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : Compounds with an oxadiazole moiety often inhibit key enzymes involved in cancer progression and inflammation.
  • Interference with Cell Signaling : The compound may disrupt signaling pathways crucial for cell proliferation and survival.
  • DNA Interaction : Some studies suggest that oxadiazole derivatives can interact with DNA, leading to apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent investigation into a series of oxadiazole derivatives found that modifications to the oxadiazole ring significantly affected their cytotoxicity against cancer cell lines. The study highlighted that specific substitutions could enhance selectivity towards tumor cells while reducing toxicity to normal cells .
  • Antimicrobial Efficacy : Another research effort demonstrated that a related compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Oxadiazole Hybrids

6-Methyl-4-(3-Methylphenyl)-5-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-3,4-Dihydro-2(1H)-Pyrimidinethione ()
  • Molecular Formula : C₂₂H₂₁N₅O₂S
  • Key Features :
    • Dihydropyrimidine ring (vs. fully aromatic pyrimidin-4-ol in the target compound).
    • Thione (-S) group at position 2 (vs. hydroxyl in the target).
    • m-Tolyl (3-methylphenyl) and p-tolyl (4-methylphenyl) substituents (vs. 2,3-dimethoxyphenyl).
  • The dihydro structure could decrease planarity, affecting π-π stacking in biological targets .
4-[4-(3-Isopropyl-[1,2,4]Oxadiazol-5-yl)-Piperidin-1-yl]-6-(4-[1,2,3]Thiadiazol-4-yl-Phenoxy)-Pyrimidin-5-yl-Methanol ()
  • Molecular Formula : C₂₅H₂₇N₅O₃S
  • Key Features: Piperidinyl and thiadiazole-phenoxy substituents (vs. sulfanyl linker in the target compound). Isopropyl group on oxadiazole (vs. 2,3-dimethoxyphenyl).
  • Implications: The thiadiazole-phenoxy group introduces additional heterocyclic interactions.

Sulfanyl-Linked Compounds

2-{[4-(3,4-Dimethoxyphenyl)-6-(Trifluoromethyl)Pyrimidin-2-yl]Sulfanyl}-N-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Acetamide ()
  • Molecular Formula : C₂₁H₁₆N₄O₅S
  • Key Features :
    • Trifluoromethyl (-CF₃) group on pyrimidine (vs. ethyl/methyl in the target).
    • Acetamide and trimethylpyrazole substituents (vs. oxadiazole-methyl group).
  • Implications :
    • The trifluoromethyl group enhances metabolic stability and lipophilicity.
    • The acetamide linker may improve solubility but reduce blood-brain barrier penetration compared to the target’s simpler sulfanyl-methyl group .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Inferred) Reference
Target Compound C₂₂H₂₄N₄O₄S 452.51 5-ethyl, 6-methyl, 2,3-dimethoxyphenyl GPR119 agonist potential
6-Methyl-4-(3-methylphenyl)-... () C₂₂H₂₁N₅O₂S 431.50 dihydro, thione, m-tolyl, p-tolyl Metal-binding applications
4-[4-(3-Isopropyl-oxadiazol... () C₂₅H₂₇N₅O₃S 501.58 isopropyl, piperidinyl, thiadiazole Confirmed GPR119 agonist
2-{[4-(3,4-Dimethoxyphenyl)... () C₂₁H₁₆N₄O₅S 436.44 trifluoromethyl, acetamide, trimethylpyrazole Metabolic stability focus

Research Findings and Implications

  • Target vs. Compound : The target’s fully aromatic pyrimidine and hydroxyl group may enhance hydrogen-bonding interactions in enzymatic targets compared to the thione and dihydro features of ’s compound .
  • Target vs. Compound : The absence of a thiadiazole group in the target may reduce off-target effects observed in ’s GPR119 agonists. However, the 2,3-dimethoxy group could compensate by enhancing solubility .
  • Target vs. Compound : The target’s simpler sulfanyl-methyl linker may prioritize membrane permeability over solubility, contrasting with ’s acetamide-based design .

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